![molecular formula C9H5NS3 B230165 [1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide
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Overview
Description
Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments. In
Mechanism of Action
The mechanism of action of benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide is not fully understood. However, studies have suggested that the compound may induce apoptosis (programmed cell death) in cancer cells through the activation of caspase enzymes. Additionally, benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide has a range of biochemical and physiological effects. Studies have shown that the compound has cytotoxic effects on cancer cells, as well as anti-inflammatory properties. Additionally, benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experiments. However, one limitation of using benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for research on benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide, which could lead to the development of more effective cancer treatments and anti-inflammatory drugs. Finally, more research is needed to determine the potential toxicity of benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide and to develop appropriate safety guidelines for its use in lab experiments.
Synthesis Methods
The synthesis of benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide involves the reaction of 2-aminothiophenol and 2-bromo-1,3-thiazole in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the target compound with a yield of approximately 60-70%. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide has been studied for its potential applications in a range of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide has been found to have anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C9H5NS3 |
---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
3H-[1]benzothiolo[2,3-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C9H5NS3/c11-9-10-8-7(13-9)5-3-1-2-4-6(5)12-8/h1-4H,(H,10,11) |
InChI Key |
JIGOAXBZURGCTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC(=S)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC(=S)S3 |
Origin of Product |
United States |
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